molecular formula C11H21N3O4 B1656276 tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate CAS No. 519031-88-0

tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate

Cat. No.: B1656276
CAS No.: 519031-88-0
M. Wt: 259.30 g/mol
InChI Key: ZUEUGLQNJVLMKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and bases like cesium carbonate. The reactions are typically carried out in solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. Specific molecular targets and pathways may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and stability. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

519031-88-0

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]oxan-4-yl]carbamate

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)18-9(15)13-11(8(12)14-16)4-6-17-7-5-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

ZUEUGLQNJVLMKT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
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tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
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tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
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tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 6
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate

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